

An In-depth Technical Guide to Trimethyl(phenylethynyl)tin: Properties, Synthesis, and Applications

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyl(phenylethynyl)tin is a valuable organostannane reagent in modern organic synthesis. Its primary utility lies in its application in palladium-catalyzed cross-coupling reactions, where it serves as an efficient donor of the phenylethynyl group. This capability allows for the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules. The synthesis of aryl alkynes, which are key structural motifs in many pharmaceuticals, natural products, and advanced materials, is a common application of this reagent. This guide provides a comprehensive overview of the properties, synthesis, and key applications of trimethyl(phenylethynyl)tin, with a focus on its role in Stille and Sonogashira-type coupling reactions.

CAS Number and Properties

The Chemical Abstracts Service (CAS) number for **trimethyl(phenylethynyl)tin** is 1199-95-7. [1][2][3]

Chemical Identifiers



Identifier	Value
IUPAC Name	trimethyl(2-phenylethynyl)stannane[1][4]
Synonyms	Phenyl(trimethylstannyl)acetylene, Phenylethynyl(trimethyl)stannane, Trimethyl(2- phenylethynyl)stannane, Trimethylstannyl(phenyl)acetylene
Molecular Formula	C11H14Sn[1][3]
Molecular Weight	264.94 g/mol [1][3]
InChI	1S/C8H5.3CH3.Sn/c1-2-8-6-4-3-5-7-8;;;;/h3-7H;3*1H3;[1]
InChlKey	QYYZHXHYNLXWAW-UHFFFAOYSA-N[1]
SMILES	CINVALID-LINK(C)C#Cc1ccccc1[1]

Physical Properties

Property	Value
Appearance	White to yellow powder or crystals[4]
Melting Point	Not available[2]
Boiling Point	Not available[2]
Density	Not available[2]
Solubility	Not available in common literature[2]

Note: Specific physical properties such as melting point, boiling point, and density are not consistently reported in publicly available literature and commercial sources.

Safety Information

Trimethyl(phenylethynyl)tin is a highly toxic compound and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.



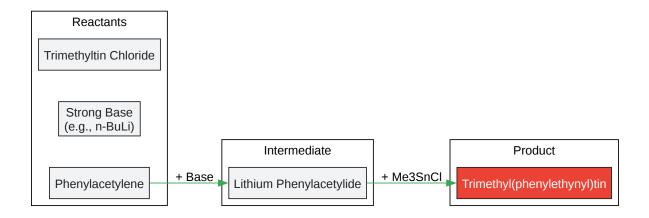
Category	Information
Pictograms	GHS06 (Skull and Crossbones), GHS09 (Environment)
Signal Word	Danger
Hazard Statements	H300 + H310 + H330: Fatal if swallowed, in contact with skin, or if inhaled.[1] H410: Very toxic to aquatic life with long-lasting effects.[1]
Precautionary Statements	P260, P262, P264, P270, P271, P273, P280, P284, P301+P310, P302+P350, P304+P340, P310, P320, P321, P322, P330, P361, P363, P391, P403+P233, P405, P501 (Summary: Do not breathe dust/fume/gas/mist/vapors/spray. Do not get in eyes, on skin, or on clothing. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Avoid release to the environment. Wear protective gloves/protective clothing/eye protection/face protection. Wear respiratory protection. If swallowed, immediately call a poison center or doctor. If on skin, wash with plenty of soap and water. If inhaled, remove person to fresh air and keep comfortable for breathing. Specific treatment is urgent. Store in a well-ventilated place. Keep container tightly closed. Store locked up. Dispose of contents/container to an approved waste disposal plant.)[1][4]

Synthesis

While a detailed, step-by-step experimental protocol for the synthesis of **trimethyl(phenylethynyl)tin** is not readily available in the cited literature, the general synthetic approach involves the reaction of a trimethyltin electrophile with a phenylethynyl nucleophile. A



common method is the reaction of trimethyltin chloride with a pre-formed lithium or Grignard reagent of phenylacetylene.



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Caption: General synthetic workflow for trimethyl(phenylethynyl)tin.

Applications in Organic Synthesis

The primary application of **trimethyl(phenylethynyl)tin** is in palladium-catalyzed cross-coupling reactions to form a C(sp²)-C(sp) bond. It is a key reagent in the Stille coupling and can be used in Sonogashira-type reactions.

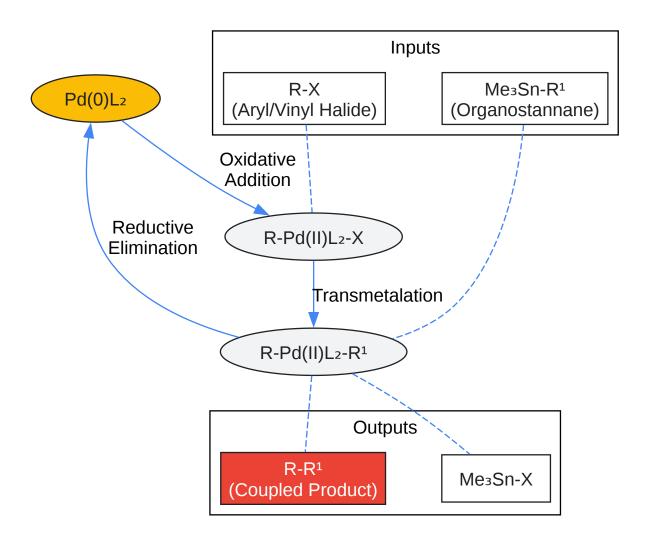
Stille Coupling

The Stille reaction is a versatile C-C bond-forming reaction between an organostannane and an organic halide or pseudohalide, catalyzed by a palladium(0) complex.[5]

Trimethyl(phenylethynyl)tin serves as the organostannane partner, transferring the phenylethynyl group. The reaction is valued for its tolerance of a wide range of functional groups.[6]

The catalytic cycle of the Stille reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[5]





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Caption: Catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocols

Note on Safety: All organotin compounds are highly toxic. These procedures should only be performed by trained personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment.

General Protocol for Stille Coupling with Trimethyl(phenylethynyl)tin



The following is a general procedure for a Stille coupling reaction and should be optimized for specific substrates.

Materials:

- Aryl or vinyl halide (1.0 equiv)
- Trimethyl(phenylethynyl)tin (1.1-1.5 equiv)
- Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
- Anhydrous, degassed solvent (e.g., toluene, DMF, or dioxane)
- Optional: Additive such as Cul or LiCl (can accelerate the reaction)

Equipment:

- Schlenk flask or sealed reaction vial
- Magnetic stirrer and stir bar
- Inert gas (argon or nitrogen) supply
- Standard glassware for workup and purification

Procedure:

- Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl or vinyl halide, the palladium catalyst, and any solid additives.
- Evacuate and backfill the flask with inert gas three times.
- Add the anhydrous, degassed solvent via syringe, followed by trimethyl(phenylethynyl)tin.
- Reaction: Stir the mixture at the desired temperature (typically ranging from 60 to 110 °C)
 until the starting material is consumed (monitored by TLC or GC-MS).
- Workup: Cool the reaction to room temperature and dilute with an organic solvent like diethyl ether or ethyl acetate. To remove tin byproducts, stir the organic solution with a saturated

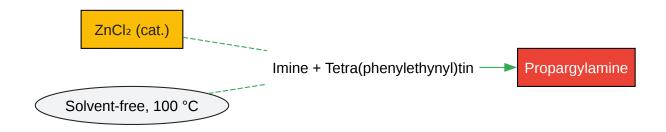


aqueous solution of potassium fluoride (KF) for 1-2 hours. The resulting precipitate (trimethyltin fluoride) is removed by filtration through a pad of Celite.

- The filtrate is washed with water and brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
- Purification: The crude product is purified by column chromatography on silica gel.

Example Protocol for a Related Reaction: Alkynylation of Imines

The following protocol describes the alkynylation of imines using tetra(phenylethynyl)tin, a structurally related reagent, and illustrates the utility of phenylethynyltin compounds.[7]



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Caption: ZnCl2-catalyzed alkynylation of imines with tetra(phenylethynyl)tin.

General Procedure:

- To a reaction vial, add the imine (0.77 mmol), tetra(phenylethynyl)tin (0.19 mmol), and zinc chloride (ZnCl₂) (0.077 mmol).[7]
- The reaction mixture is stirred vigorously at 100 °C for 12 hours under solvent-free conditions.[7]
- The reaction progress is monitored by GC/MS.[7]
- After completion, the mixture is cooled, and chloroform (1 mL) and water (3 mL) are added.
 [7]



- The organic layer is separated, and the aqueous layer is extracted with chloroform (3 x 1 mL).[7]
- The combined organic layers are purified by flash chromatography on silica gel (hexaneethyl acetate eluent) to yield the propargylamine product.[7]

This protocol highlights the potential for phenylethynyltin reagents in Lewis acid-catalyzed additions, expanding their utility beyond traditional palladium-catalyzed cross-couplings.

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